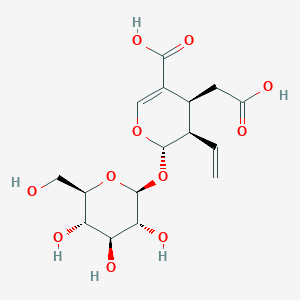
Secologanoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Secologanoside ist eine Triterpenoidverbindung, die aus der Pflanze Poraqueiba sericea isoliert wurde. Es ist bekannt für seine schwache inhibitorische Aktivität gegen Elastase, ein Enzym, das Elastin im Körper abbaut. This compound hat die Summenformel C₁₆H₂₂O₁₁ und ein Molekulargewicht von 390,34 g/mol .
Wissenschaftliche Forschungsanwendungen
Secologanoside hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um Glykosylierungsreaktionen und die Synthese komplexer Naturstoffe zu untersuchen.
Medizin: Die Forschung läuft weiter, um seine potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung von Krankheiten, die mit Elastaseaktivität einhergehen, zu untersuchen.
5. Wirkmechanismus
This compound entfaltet seine Wirkung hauptsächlich durch die Hemmung von Elastase. Die Verbindung bindet an die aktive Stelle des Enzyms und verhindert so den Abbau von Elastin. Diese Hemmung kann dazu beitragen, die strukturelle Integrität von Geweben zu erhalten, die auf Elastin angewiesen sind, wie Haut und Blutgefäße .
Wirkmechanismus
Secologanoside is a triterpenoid isolated from Poraqueiba sericea . It has been identified as a weak inhibitor of elastase , a protease enzyme that breaks down elastin, an important protein in connective tissues. This article will delve into the various aspects of this compound’s mechanism of action.
Target of Action
This compound primarily targets elastase , a protease enzyme . Elastase plays a crucial role in the breakdown of elastin, a protein that provides elasticity and flexibility to tissues such as the lungs, arteries, and skin. By inhibiting elastase, this compound can potentially influence the integrity and function of these tissues.
Mode of Action
This compound interacts with elastase by weakly inhibiting its activity . The IC50 value, which represents the concentration of this compound required to inhibit 50% of elastase activity, is 164 μg/mL . This suggests that this compound may bind to elastase and prevent it from breaking down elastin, thereby preserving the elasticity and flexibility of tissues.
Result of Action
This compound has been found to exhibit moderate cytotoxicity to fibroblasts . Fibroblasts are cells that produce collagen and other fibers and play a critical role in wound healing and tissue repair. The cytotoxic effect suggests that this compound may influence cell survival and proliferation, potentially affecting tissue repair and remodeling processes.
Action Environment
One study suggests that photoisomerization, a process influenced by ultraviolet radiation, can occur in similar compounds This could potentially affect the structure and, consequently, the function of this compound
Biochemische Analyse
Biochemical Properties
Secologanoside weakly inhibits elastase, an enzyme involved in the breakdown of elastin, with an IC50 of 164 μg/mL . This interaction suggests that this compound may play a role in modulating the activity of elastase, potentially influencing processes such as inflammation and tissue remodeling.
Cellular Effects
This compound exhibits moderate cytotoxicity to fibroblasts . Fibroblasts are cells that produce collagen and other fibers and play a crucial role in wound healing and maintaining the structural integrity of most tissues. The cytotoxic effect of this compound on these cells could influence tissue repair and remodeling processes.
Molecular Mechanism
Its inhibition of elastase suggests that it may interact with this enzyme, potentially altering its activity and influencing biochemical processes where elastase is involved .
Metabolic Pathways
This compound is part of the secoiridoid biosynthetic pathway . Secoiridoids are derived from the cleavage of the cyclopentane ring of iridoids
Subcellular Localization
Studies on similar compounds suggest that it may be located in the endoplasmic reticulum
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Secologanoside kann durch verschiedene chemische Reaktionen synthetisiert werden, die die Vorläuferverbindungen beinhalten. Die Synthese beinhaltet typischerweise Glykosylierungsreaktionen, bei denen ein Glucosemolekül an den Aglykonteil des Moleküls gebunden wird. Die Reaktionsbedingungen umfassen häufig die Verwendung von Katalysatoren wie Lewis-Säuren und spezifischen Lösungsmitteln, um den Glykosylierungsprozess zu erleichtern.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt durch Extraktion aus natürlichen Quellen, hauptsächlich aus den Stängeln von Poraqueiba sericea. Das Extraktionsverfahren umfasst die Lösemittelextraktion, gefolgt von Reinigungsschritten wie Säulenchromatographie, um die reine Verbindung zu isolieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Secologanoside unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die in dem Molekül vorhandenen Hydroxylgruppen modifizieren.
Reduktion: Reduktionsreaktionen können die Carbonylgruppen innerhalb der Struktur verändern.
Substitution: Verschiedene Substitutionsreaktionen können auftreten, insbesondere am Glucose-Bestandteil.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden üblicherweise verwendet.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid sind typische Reduktionsmittel.
Substitution: Saure oder basische Bedingungen können Substitutionsreaktionen erleichtern, wobei häufig Reagenzien wie Salzsäure oder Natriumhydroxid verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zur Bildung von Carbonsäuren führen, während Reduktion zu Alkoholen führen kann .
Vergleich Mit ähnlichen Verbindungen
Secologanoside ist unter den Triterpenoiden einzigartig aufgrund seines spezifischen Glykosylierungsmusters und seiner mäßigen Zytotoxizität. Zu ähnlichen Verbindungen gehören:
Loganin: Ein weiteres Iridoidglykosid mit unterschiedlichen biologischen Aktivitäten.
Secoxyloganin: Eine verwandte Verbindung mit einer ähnlichen Struktur, aber unterschiedlichen funktionellen Gruppen.
Oleuropein: Ein Secoiridoidglykosid, das in Olivenblättern vorkommt, mit starken antioxidativen Eigenschaften.
This compound zeichnet sich durch seine spezifische inhibitorische Aktivität gegen Elastase und seine mäßige Zytotoxizität aus, was es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht.
Eigenschaften
IUPAC Name |
(2S,3R,4S)-4-(carboxymethyl)-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-2-6-7(3-10(18)19)8(14(23)24)5-25-15(6)27-16-13(22)12(21)11(20)9(4-17)26-16/h2,5-7,9,11-13,15-17,20-22H,1,3-4H2,(H,18,19)(H,23,24)/t6-,7+,9-,11-,12+,13-,15+,16+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTONEMDTVVDMY-GRTPNEQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the molecular formula and weight of secologanoside?
A1: this compound has a molecular formula of C17H26O10 and a molecular weight of 390.38 g/mol.
Q2: What spectroscopic techniques are used to elucidate the structure of this compound?
A2: Researchers utilize a combination of spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), to determine the structure of this compound. NMR provides information about the connectivity and spatial arrangement of atoms within the molecule, while MS helps determine the molecular weight and fragmentation pattern, further supporting structural elucidation. [, , , , , , , ]
Q3: What are the natural sources of this compound?
A3: this compound is predominantly found in plants belonging to the genus Lonicera (honeysuckle), Gentiana (gentian), Olea (olive), and Syringa (lilac). It is often isolated from leaves, flowers, and fruits of these plants. [, , , , , , , , , , , , , , ]
Q4: How is this compound isolated from plant material?
A4: this compound isolation commonly involves extraction with solvents like methanol or ethanol, followed by various chromatographic techniques, such as column chromatography (silica gel, ODS, Sephadex LH-20), preparative HPLC, and high-speed counter-current chromatography (HSCCC). These methods help separate and purify this compound from other plant constituents. [, , , , , ]
Q5: Does boron deficiency in olive plants affect this compound production?
A5: Interestingly, boron deficiency in Olea europaea (olive) plants leads to the production of novel secoiridoid glycosides, including 6′-E-p-coumaroyl-secologanoside and 6′-O-[(2E)-2,6-dimethyl-8-hydroxy-2-octenoyloxy]-secologanoside, which are not detected in healthy plants. This suggests that plants may alter their secoiridoid profile in response to nutrient stress. []
Q6: What are the potential biological activities of this compound?
A6: Research suggests that this compound exhibits various biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. It has also been investigated for its potential in promoting bone health. [, , , ]
Q7: What analytical techniques are commonly employed to identify and quantify this compound in plant materials and extracts?
A8: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode-array detection (DAD) and mass spectrometry (MS), is widely used for the analysis of this compound. These techniques allow for the separation, identification, and quantification of this compound in complex mixtures. [, , , , , ]
Q8: Have any studies employed NMR spectroscopy for the analysis of this compound?
A9: Yes, 1H-NMR spectroscopy, coupled with chemometric analysis, has proven useful for differentiating between closely related species like Lonicera japonicae Flos and Lonicerae Flos, and for distinguishing between cultivated and wild varieties. This highlights the application of NMR-based metabolomics in quality control and authentication of herbal medicines. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
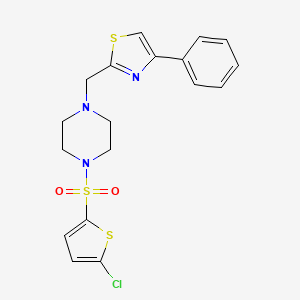


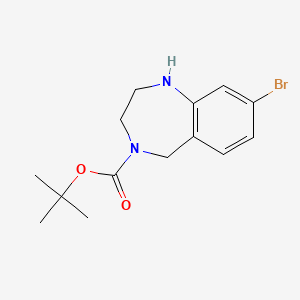
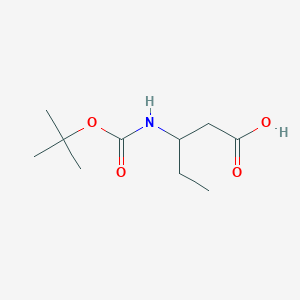
![2-phenoxy-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}nicotinohydrazide](/img/structure/B2409268.png)
![N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2409269.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide](/img/structure/B2409271.png)
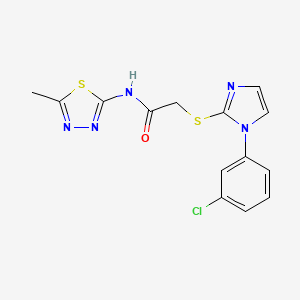
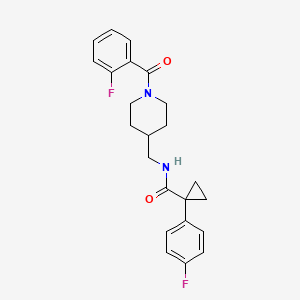
![3-(4-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide](/img/structure/B2409276.png)
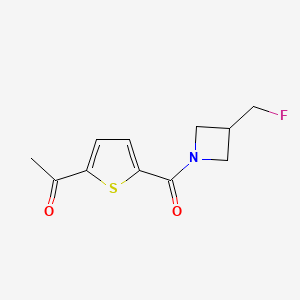
![2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2409279.png)
